Microtubule inhibitor 3

Description

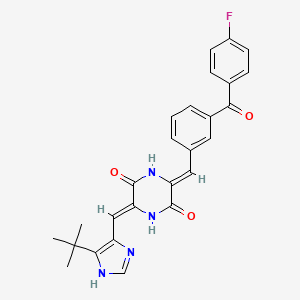

Structure

3D Structure

Properties

CAS No. |

1236141-96-0 |

|---|---|

Molecular Formula |

C26H23FN4O3 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(3Z,6Z)-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C26H23FN4O3/c1-26(2,3)23-19(28-14-29-23)13-21-25(34)30-20(24(33)31-21)12-15-5-4-6-17(11-15)22(32)16-7-9-18(27)10-8-16/h4-14H,1-3H3,(H,28,29)(H,30,34)(H,31,33)/b20-12-,21-13- |

InChI Key |

PPBYGOIXJTYVGU-FDYZEBBJSA-N |

Isomeric SMILES |

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of a Representative Microtubule Inhibitor - Paclitaxel

Disclaimer: "Microtubule inhibitor 3" is a generic placeholder. This document uses Paclitaxel (Taxol), a well-characterized and clinically significant microtubule inhibitor, as a representative example to provide a detailed technical guide.

Core Mechanism of Action

Paclitaxel is a potent anti-cancer agent belonging to the taxane family of drugs.[1] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for various cellular functions, particularly mitosis.[2][] Unlike other anti-tubulin agents that cause microtubule depolymerization (e.g., vinca alkaloids), paclitaxel's unique mechanism involves the stabilization of microtubules.[1][4]

Paclitaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[1][4][5] This binding occurs within a specific pocket on the β-tubulin molecule.[6][7][8] The binding of paclitaxel promotes the assembly of tubulin dimers into microtubules and stabilizes the resulting polymers by preventing their depolymerization.[2][][4] This leads to the formation of extremely stable and non-functional microtubules.[4]

The suppression of microtubule dynamics has profound consequences for the cell. The normal dynamic instability of microtubules—the stochastic switching between phases of growth and shrinkage—is critical for the formation and function of the mitotic spindle during cell division.[9] By stabilizing microtubules, paclitaxel disrupts the delicate balance of microtubule dynamics required for proper chromosome segregation.[1] This leads to the formation of abnormal mitotic spindles and the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[4][5] Ultimately, this mitotic arrest triggers apoptotic cell death.[5][10]

Signaling Pathways Involved in Paclitaxel-Induced Apoptosis

The mitotic arrest induced by paclitaxel initiates a cascade of downstream signaling events that converge on the activation of the apoptotic machinery. Several key signaling pathways have been implicated in this process.

One of the central pathways involves the c-Jun N-terminal kinase (JNK), also known as the stress-activated protein kinase (SAPK).[10][11] Paclitaxel treatment has been shown to activate the JNK pathway.[11] Another critical pathway affected by paclitaxel is the PI3K/Akt signaling pathway, which is a major regulator of cell survival.[12][13] Paclitaxel can suppress this pathway, thereby promoting apoptosis.[12][13] Additionally, the mitogen-activated protein kinase (MAPK) pathway is also modulated by paclitaxel treatment.[12][14]

Paclitaxel has also been shown to influence the function of the anti-apoptotic protein Bcl-2.[15] The drug can inactivate Bcl-2, thereby lowering the threshold for apoptosis induction.[15] Furthermore, paclitaxel can induce the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, further tipping the balance towards cell death.[12] For instance, paclitaxel treatment has been associated with the upregulation of Bax and the downregulation of Bcl-2.[12]

Quantitative Data Summary

The cytotoxic effects of paclitaxel are concentration and exposure-time dependent. The IC50 (half-maximal inhibitory concentration) values vary across different cancer cell lines.

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |

| Ovarian Carcinoma Cell Lines | Ovarian Cancer | Not Specified | 0.4 - 3.4 | [16] |

| Human Tumor Cell Lines | Various | 24 | 2.5 - 7.5 | [17] |

| SK-BR-3 | Breast Cancer (HER2+) | 72 | ~3-4 | [18] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | ~2-3 | [18] |

| T-47D | Breast Cancer (Luminal A) | 72 | ~1-2 | [18] |

| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 120 | 27 (median) | [19] |

| SCLC Cell Lines | Small Cell Lung Cancer | 120 | 5000 (median) | [19] |

Table 2: Effects of Paclitaxel on Microtubule Dynamics in Human Tumor Cells

| Cell Line | Parameter | Control | 30 nM Paclitaxel | 100 nM Paclitaxel | Reference |

| Caov-3 (Ovarian) | Shortening Rate (µm/min) | 11.6 ± 7.3 | 7.9 ± 7.2 | - | [9] |

| Growing Rate (µm/min) | Not Specified | Reduced by 24% | - | [9] | |

| Dynamicity | Not Specified | Reduced by 31% | - | [9] | |

| A-498 (Kidney) | Shortening Rate (µm/min) | 9.2 ± 5.1 | - | 6.7 ± 3.2 | [9] |

| Growing Rate (µm/min) | Not Specified | - | Reduced by 18% | [9] | |

| Dynamicity | Not Specified | - | Reduced by 63% | [9] |

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Light scattering at 340 nm is used to monitor the formation of microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Paclitaxel (positive control for polymerization)

-

Colchicine or Vinblastine (positive controls for depolymerization)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Pre-warm the microplate reader and a 96-well plate to 37°C.[20]

-

Prepare the tubulin polymerization buffer containing GTP and glycerol. A typical buffer consists of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[21][22]

-

Add the appropriate volume of buffer to the wells of the pre-warmed 96-well plate.[20]

-

Add the test compound, paclitaxel (e.g., 10 µM final concentration), or vehicle control (e.g., DMSO) to the respective wells.[20][21]

-

Initiate the reaction by adding purified tubulin (e.g., final concentration of 3 mg/mL) to each well.[21][23]

-

Immediately place the plate in the microplate reader and begin recording the absorbance at 340 nm every minute for at least 60 minutes at 37°C.[20][23]

-

Plot the absorbance at 340 nm versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of compounds like paclitaxel.

Materials:

-

Cells grown on glass coverslips

-

Paclitaxel or test compound

-

Phosphate-buffered saline (PBS)

-

Microtubule-stabilizing buffer (e.g., PEM: 80 mM PIPES, 1 mM EGTA, 1 mM MgSO4)

-

Fixative (e.g., ice-cold methanol, or a mixture of paraformaldehyde and glutaraldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PEM)

-

Blocking solution (e.g., 5% nonfat milk in TBST)

-

Primary antibody (e.g., monoclonal anti-α-tubulin antibody)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with the desired concentration of paclitaxel or test compound for the specified duration.

-

Wash the cells briefly with warm PBS.

-

To remove soluble tubulin and better visualize the microtubule polymer, briefly lyse the cells with PEM buffer containing 0.5% Triton X-100 for about 15 seconds.[24]

-

Fix the cells. A common method is to fix with a mixture of 2% paraformaldehyde and 0.1% glutaraldehyde in PEM at 37°C for 10 minutes, followed by permeabilization with ice-cold methanol for 5 minutes.[24]

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Paclitaxel-treated cells typically show dense bundles of microtubules.[25]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cell culture treated with paclitaxel or test compound

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the culture dish. For adherent cells, use trypsin to detach them.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[26]

-

Incubate the cells on ice for at least 30 minutes for fixation.[26] Cells can also be stored at -20°C for longer periods.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.[26] RNase A is included to degrade RNA and ensure that PI only binds to DNA.[27]

-

Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[28]

-

Analyze the stained cells using a flow cytometer.[28] The fluorescence intensity of PI is proportional to the DNA content.

-

Gate the cell population to exclude debris and cell aggregates (doublets).[28][29]

-

Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Paclitaxel treatment should result in an accumulation of cells in the G2/M phase.[28][30]

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. pnas.org [pnas.org]

- 9. molbiolcell.org [molbiolcell.org]

- 10. stemcell.com [stemcell.com]

- 11. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. news-medical.net [news-medical.net]

- 16. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 19. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro tubulin polymerization assay [bio-protocol.org]

- 21. interchim.fr [interchim.fr]

- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cancer.wisc.edu [cancer.wisc.edu]

- 27. Flow cytometry with PI staining | Abcam [abcam.com]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

The Colchicine Binding Site on Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, characterized by periods of polymerization and depolymerization, is critical for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This dynamic instability makes microtubules a prime target for anticancer therapeutics. Microtubule-targeting agents (MTAs) disrupt these dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

These agents are broadly classified based on their binding site on the β-tubulin subunit, with the three primary sites being the taxane, vinca alkaloid, and colchicine binding sites.[1] Colchicine binding site inhibitors (CBSIs) are a structurally diverse class of compounds that bind at the interface between the α- and β-tubulin subunits.[2] This binding event sterically hinders the conformational change required for tubulin dimers to polymerize into microtubules, thus promoting microtubule depolymerization.[3] A significant advantage of many CBSIs is their ability to circumvent multidrug resistance mechanisms that often render other chemotherapeutics, such as taxanes and vinca alkaloids, ineffective.[2]

This technical guide provides an in-depth overview of the colchicine binding site on tubulin, presenting key quantitative data for inhibitor binding, detailed experimental protocols for characterization, and visualizations of the binding interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel tubulin inhibitors.

Quantitative Data: Inhibitor Interactions with the Colchicine Binding Site

The potency of colchicine binding site inhibitors is evaluated through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) for tubulin polymerization and the dissociation constant (Kd) are key parameters for quantifying the efficacy of these compounds.

| Compound | Assay | IC50 / Kd | Cell Line / Conditions | Reference |

| Colchicine | Tubulin Polymerization Inhibition | IC50: ~1-8.1 µM | Purified porcine brain tubulin | [4][5][6] |

| HeLa Cell Viability | IC50: 0.787 µM | HeLa | [5] | |

| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibition | IC50: 0.92 - 2.5 µM | Purified tubulin | [5] |

| HeLa Cell Viability | IC50: 0.0045 µM | HeLa | [5] | |

| Podophyllotoxin | A549 Cell Viability | IC50: 1.9 µM | A549 | [5] |

| BAL27862 | Tubulin Polymerization Inhibition | IC50: 1.4 µM | Purified tubulin | [3] |

| Tubulin Binding | Kd: 244 ± 30 nM | Unassembled tubulin | [3] | |

| Compound G13 | Tubulin Polymerization Inhibition | IC50: 13.5 µM | Purified tubulin | [4] |

| Isocolchicine | Tubulin Polymerization Inhibition | I50: ~1 mM | Purified tubulin | [7] |

| Tubulin Binding (Competitive) | KI: ~400 µM | [3H]colchicine displacement | [7] |

Key Interacting Residues in the Colchicine Binding Site

X-ray crystallography has been instrumental in elucidating the molecular interactions between CBSIs and tubulin. The colchicine binding pocket is located at the interface of the α- and β-tubulin subunits. The binding of colchicine itself induces a conformational change in tubulin, preventing its incorporation into a growing microtubule.[8]

Key residues in the β-tubulin subunit that interact with colchicine and its analogs include:

-

Cysβ241: Forms a covalent bond with some colchicine derivatives.

-

Leuβ242, Leuβ248, Leuβ255: Form a hydrophobic pocket that accommodates the trimethoxyphenyl ring of colchicine.

-

Alaβ250, Valβ238: Also contribute to the hydrophobic interactions.

-

Asnβ258, Alaβ316, Valβ318, Ileβ378: Involved in van der Waals interactions.

-

Thrβ353, Asnβ350: Can form hydrogen bonds with the inhibitor.

Key residues in the α-tubulin subunit that can interact with colchicine site inhibitors include:

-

Thrα179

-

Valα181

The flexibility of loops within the binding site, particularly the T7 loop of β-tubulin, allows for the accommodation of a wide variety of chemical scaffolds.[8]

Experimental Protocols

The characterization of colchicine binding site inhibitors involves a range of in vitro and in silico techniques. Below are detailed protocols for key experiments.

Tubulin Purification from Porcine Brain

This protocol is based on the method of repeated cycles of polymerization and depolymerization, which takes advantage of the temperature-sensitive nature of microtubule assembly.[9][10]

Materials:

-

Fresh porcine brains

-

Depolymerization Buffer (DB): High molarity PIPES buffer

-

Polymerization Buffer (Warm HMPB)

-

ATP and GTP stock solutions

-

Glycerol

-

Centrifuge and rotors capable of high speeds and temperature control

-

Homogenizer

Procedure:

-

Homogenization: Homogenize fresh porcine brain tissue in ice-cold Depolymerization Buffer.

-

Clarification: Centrifuge the homogenate at high speed at 4°C to pellet cellular debris. Collect the supernatant.

-

First Polymerization: To the supernatant, add an equal volume of warm (37°C) Polymerization Buffer, ATP, GTP, and glycerol to their final concentrations. Incubate at 37°C for 1 hour to induce microtubule polymerization.

-

First Pelleting: Centrifuge the mixture at high speed at 37°C to pellet the polymerized microtubules. Discard the supernatant.

-

First Depolymerization: Resuspend the microtubule pellet in ice-cold Depolymerization Buffer and incubate on ice for 1 hour to induce depolymerization.

-

Second Clarification: Centrifuge at high speed at 4°C to pellet any non-disassembling material. The supernatant contains the purified tubulin.

-

Second Polymerization/Depolymerization Cycle: Repeat steps 3-6 for higher purity.

-

Final Product: After the final depolymerization and clarification, the supernatant contains assembly-competent tubulin. Add glycerol, aliquot, and flash-freeze in liquid nitrogen for storage at -80°C.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of tubulin polymerization, which can be monitored by an increase in light scattering (absorbance) or fluorescence.[5][11]

Materials:

-

Purified tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution

-

Glycerol (as a polymerization enhancer)

-

Test compound and controls (e.g., colchicine, DMSO)

-

Temperature-controlled spectrophotometer or fluorometer with 96-well plate reading capability

Procedure:

-

Preparation: On ice, prepare a reaction mixture containing General Tubulin Buffer, GTP, and purified tubulin.

-

Compound Addition: Add varying concentrations of the test compound or controls to the wells of a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm or fluorescence over time.

-

Analysis: Plot absorbance/fluorescence versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization (from the linear phase of the curve) against the compound concentration.

Competitive Colchicine-Binding Assay (Fluorescence-Based)

This assay directly determines if a compound binds to the colchicine site by measuring its ability to displace colchicine, which results in a decrease in colchicine's fluorescence upon binding to tubulin.[5][12]

Materials:

-

Purified tubulin

-

Colchicine

-

Test compound and controls (e.g., a known CBSI, a non-CBSI like vinblastine)

-

General Tubulin Buffer

-

Spectrofluorometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in General Tubulin Buffer.

-

Compound Incubation: Add the test compound at various concentrations to the tubulin-colchicine mixture. Include positive and negative controls.

-

Equilibration: Incubate the mixtures at 37°C for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity with excitation at ~350 nm and emission at ~435 nm.

-

Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the colchicine site.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[13][14]

Materials:

-

Purified tubulin

-

Test compound

-

ITC instrument

-

Appropriate buffer

Procedure:

-

Sample Preparation: Prepare solutions of tubulin and the test compound in the same buffer. The tubulin solution is placed in the sample cell of the calorimeter, and the compound solution is loaded into the titration syringe.

-

Titration: A series of small injections of the compound solution are made into the tubulin solution while the temperature is kept constant.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to tubulin. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of action of colchicine binding site inhibitors, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of colchicine binding site inhibitors.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the identification and characterization of a novel colchicine binding site inhibitor.

Caption: Experimental workflow for CBSI discovery and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rcsb.org [rcsb.org]

- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsw3.naist.jp [bsw3.naist.jp]

- 10. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.12. Colchicine Binding-Site Assay [bio-protocol.org]

- 13. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

The Enigmatic "Microtubule Inhibitor 3": A Deep Dive into Structure-Activity Relationships of Microtubule Targeting Agents

A comprehensive exploration of the structure-activity relationships (SAR) for a specific compound designated "Microtubule Inhibitor 3" remains elusive due to the absence of its defined chemical structure in publicly accessible scientific literature. Research and clinical databases primarily reference "this compound" in the context of herbicide resistance in agriculture and as a classification in some clinical trial documents without disclosing its molecular identity. Therefore, this guide will provide an in-depth technical overview of the core principles of SAR for major, well-characterized classes of microtubule inhibitors, which would be applicable to any novel agent in this class, including the hypothetical "this compound."

Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are crucial for essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their pivotal role, particularly in mitosis, has made them a prime target for the development of anticancer drugs.[2][3] These agents, broadly classified as microtubule-stabilizing and microtubule-destabilizing agents, interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][4] The intricate relationship between the chemical structure of these inhibitors and their biological activity is a cornerstone of modern drug design and development.

Key Classes of Microtubule Inhibitors and Their SAR

The SAR of microtubule inhibitors is diverse and highly dependent on their binding site on the tubulin dimer. Three major binding sites have been extensively studied: the colchicine site, the vinca alkaloid site, and the taxane site.

The Colchicine Binding Site Inhibitors

Agents that bind to the colchicine site, located at the interface between α- and β-tubulin, typically inhibit microtubule polymerization.[5] Combretastatin A-4 (CA-4) is a prominent example of a colchicine-site inhibitor.

Core Scaffold: The fundamental structure for many colchicine site inhibitors consists of two aromatic rings connected by a flexible or rigid linker. For CA-4, this is a trimethoxyphenyl ring (A-ring) and a p-methoxyphenyl ring (B-ring) connected by an ethylene bridge.

Structure-Activity Relationship Highlights:

-

A-Ring (Trimethoxyphenyl Moiety): The 3,4,5-trimethoxy substitution pattern on the A-ring is critical for high potency. Alterations to this pattern generally lead to a significant decrease in activity.

-

B-Ring Substituents: The nature and position of substituents on the B-ring can modulate activity and solubility. For instance, replacing the methoxy group with other electron-donating or withdrawing groups can fine-tune the compound's properties.

-

The Bridge: The cis-conformation of the double bond in CA-4 is essential for its high activity, as it orients the two aromatic rings in a spatially favorable position for binding. Isomerization to the trans-conformation results in a substantial loss of potency. Replacing the double bond with other linkers, such as a pyridine ring, has been explored to create more rigid analogs with potent anti-tubulin activity.[6]

| Compound/Analog | Modification | IC50 (Tubulin Polymerization) | Antiproliferative Activity (Various Cell Lines) |

| Combretastatin A-4 (CA-4) | Parent Compound | ~1-2 µM | Nanomolar range |

| trans-Combretastatin A-4 | Isomerization of the double bond | > 100 µM | Micromolar to millimolar range |

| Analogs with modified B-ring | Introduction of different substituents | Varies widely | Varies widely |

| Diarylpyridine derivatives | Replacement of the ethylene bridge with pyridine | Sub-micromolar to micromolar range | Nanomolar to micromolar range[6] |

The Vinca Alkaloid Binding Site Inhibitors

The vinca alkaloids, such as vinblastine and vincristine, represent a class of microtubule-destabilizing agents that bind to a distinct site on β-tubulin, at the positive end of the microtubule.[4]

Core Scaffold: These are complex indole-containing natural products with two major components: catharanthine and vindoline.

Structure-Activity Relationship Highlights:

-

Vindoline Moiety: Modifications to the vindoline ring system, particularly at the C16 position, can significantly impact activity. For example, the difference between vinblastine and vincristine is a single methyl group versus a formyl group at this position, leading to differences in their clinical efficacy and toxicity profiles.

-

Catharanthine Moiety: The catharanthine portion is also crucial for activity, and alterations in this part of the molecule generally lead to a loss of potency.

The Taxane Binding Site Stabilizers

In contrast to the previous classes, taxanes like paclitaxel (Taxol) and docetaxel (Taxotere) are microtubule-stabilizing agents.[2][3] They bind to a pocket on the inside of the microtubule, on the β-tubulin subunit.[7]

Core Scaffold: Taxanes possess a complex diterpene core.

Structure-Activity Relationship Highlights:

-

C13 Side Chain: The ester side chain at the C13 position is absolutely essential for activity. Modifications to this side chain have been a major focus of SAR studies to improve water solubility and reduce side effects, leading to the development of docetaxel.

-

Oxetane Ring: The four-membered oxetane ring is another critical feature for the biological activity of taxanes.

-

Baccatin III Core: The core baccatin III structure is generally intolerant to significant modifications.

| Compound/Analog | Modification | Effect on Microtubule Stabilization | Antiproliferative Activity |

| Paclitaxel | Parent Compound | Potent stabilization | Nanomolar range |

| Docetaxel | Modified C13 side chain | Potent stabilization | Nanomolar range |

| Analogs lacking the C13 side chain | Removal of the side chain | Loss of activity | Inactive |

Experimental Protocols for Evaluating Microtubule Inhibitors

The characterization of novel microtubule inhibitors involves a series of in vitro and cell-based assays to determine their mechanism of action and potency.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules. The process can be monitored by the change in light scattering (turbidity) at 340 nm in a spectrophotometer.[1][8][9]

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[9][10]

-

Prepare a stock solution of GTP (1 mM final concentration is typically used).[9][10]

-

Prepare serial dilutions of the test compound (e.g., "this compound") and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).[9]

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

Cell Viability Assays (MTT and CellTiter-Glo®)

These assays are used to determine the cytotoxic effects of the microtubule inhibitor on cancer cell lines and to calculate the GI50 (the concentration that inhibits 50% of cell growth).[11]

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).[11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization and Measurement: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[11]

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[11] It is a homogeneous "add-mix-measure" assay that is simpler and faster than the MTT assay.

Cell Cycle Analysis by Flow Cytometry

Since microtubule inhibitors disrupt the mitotic spindle, they typically cause an arrest in the G2/M phase of the cell cycle.[12] This can be quantified using flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with the inhibitor for a specific duration (e.g., 24 hours).[13]

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.[14]

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide.[14]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathways and Logical Relationships

The disruption of microtubule dynamics by inhibitors triggers a cascade of cellular events, ultimately leading to apoptosis.

Caption: Signaling pathway of microtubule inhibitors.

The logical workflow for the evaluation of a novel microtubule inhibitor follows a hierarchical approach, starting from in vitro assays and progressing to more complex cell-based and in vivo studies.

Caption: Experimental workflow for microtubule inhibitor evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abscience.com.tw [abscience.com.tw]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Tubulin Polymerization Assay [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of "Microtubule inhibitor 3"

An in-depth technical guide on the discovery and synthesis of a specific compound known as "Microtubule inhibitor 3" cannot be provided at this time. The designation "this compound" is a generic placeholder used in scientific literature to refer to the third compound in a series within a particular study. Without a more specific chemical name, publication reference, or patent number, it is not possible to identify a unique molecule and retrieve the detailed data required for this guide.

For a comprehensive report, please provide a specific identifier for the microtubule inhibitor of interest, such as:

-

Chemical Name: (e.g., (2R,3S)-N-carboxy-3-phenylisoserine, N-tert-butyl ester, 13-ester with 5,20-epoxy-1,2,4,7,10,13-hexahydroxytax-11-en-9-one 4-acetate 2-benzoate)

-

Common Name or Drug Name: (e.g., Paclitaxel, Vincristine, Eribulin)

-

Publication Reference: (e.g., "Compound 3" from a specific journal article, including authors, year, and journal title)

-

Patent Number: (e.g., US Patent X,XXX,XXX)

Once a specific compound is identified, a detailed technical guide can be developed, including quantitative data, experimental protocols, and visualizations as requested.

An In-depth Technical Guide to Furan-Diketopiperazine-Type Microtubule Inhibitors and Their Effect on Mitotic Spindle Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the formation of the mitotic spindle, which is critical for accurate chromosome segregation during cell division. The pivotal role of microtubules in mitosis makes them a prime target for the development of anticancer therapeutics. Microtubule inhibitors interfere with the dynamics of tubulin polymerization or depolymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

This technical guide focuses on a novel class of potent microtubule inhibitors: furan-diketopiperazine-type derivatives. Specifically, we will delve into the characteristics and effects of two lead compounds, designated as 17o and 17p , identified in recent structure-based drug design studies. These compounds are synthetic analogs of the marine natural product "diketopiperazine phenylahistin" and have demonstrated significant cytotoxic and microtubule-destabilizing activities.[1] This guide will provide a comprehensive overview of their mechanism of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant cellular pathways and workflows.

Mechanism of Action

Furan-diketopiperazine derivatives, including compounds 17o and 17p, function as microtubule-destabilizing agents.[1] They exert their effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for mitotic progression.

The primary mechanism by which these inhibitors affect dividing cells is the impairment of mitotic spindle formation. A properly formed and functioning mitotic spindle is essential for the alignment of chromosomes at the metaphase plate and their subsequent segregation into two daughter cells. By inhibiting tubulin polymerization, compounds 17o and 17p prevent the assembly of spindle microtubules. This leads to the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway of Microtubule Destabilization and Mitotic Arrest

The following diagram illustrates the proposed signaling cascade initiated by the furan-diketopiperazine microtubule inhibitors.

Caption: Signaling pathway of furan-diketopiperazine microtubule inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for the furan-diketopiperazine microtubule inhibitors 17o and 17p.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (nM) | Reference |

| 17o | NCI-H460 (Human Non-Small Cell Lung Cancer) | 14.0 | [1] |

| 17p | NCI-H460 (Human Non-Small Cell Lung Cancer) | 2.9 | [1] |

IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of furan-diketopiperazine microtubule inhibitors on tubulin polymerization and mitotic spindle formation.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of the inhibitor on the assembly of purified tubulin into microtubules in a cell-free system.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. The assay is typically performed in a 96-well plate format and measured using a spectrophotometer.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

GTP (Guanosine-5'-triphosphate)

-

Furan-diketopiperazine inhibitor (e.g., 17o or 17p) dissolved in DMSO

-

Positive control (e.g., Nocodazole or Colchicine)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Protocol:

-

Prepare a stock solution of the furan-diketopiperazine inhibitor and positive control in DMSO.

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin in G-PEM buffer and GTP.

-

Add serial dilutions of the test compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.

-

To initiate polymerization, add the tubulin reaction mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the change in absorbance over time to generate polymerization curves.

-

Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value for tubulin polymerization.

Immunofluorescence Microscopy of Mitotic Spindles

This method allows for the visualization of the effects of the inhibitor on the microtubule network and mitotic spindle organization within cells.

Principle: Cells are treated with the inhibitor, fixed, and then stained with antibodies specific for α-tubulin to label microtubules and a DNA stain (e.g., DAPI) to visualize chromosomes. The morphology of the mitotic spindles and chromosome alignment can then be observed using fluorescence microscopy.

Materials:

-

Human cancer cell line (e.g., HeLa or A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

Furan-diketopiperazine inhibitor (e.g., 17o or 17p)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

DNA stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the furan-diketopiperazine inhibitor or vehicle control for a specified time (e.g., 16-24 hours).

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images of interphase microtubule networks and mitotic spindles.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest.

Principle: Cells are treated with the inhibitor, harvested, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide, PI). The DNA content of individual cells is then measured by flow cytometry. Cells in the G2 or M phase of the cell cycle will have twice the DNA content of cells in the G1 phase.

Materials:

-

Human cancer cell line

-

Cell culture medium and supplements

-

Furan-diketopiperazine inhibitor (e.g., 17o or 17p)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the furan-diketopiperazine inhibitor or vehicle control for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells. Adherent cells are detached using Trypsin-EDTA.

-

Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Workflow for Immunofluorescence Microscopy

Caption: Workflow for immunofluorescence microscopy of mitotic spindles.

Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

The furan-diketopiperazine-type derivatives, exemplified by compounds 17o and 17p, represent a promising new class of microtubule inhibitors with potent anticancer activity. Their mechanism of action, centered on the inhibition of tubulin polymerization and subsequent disruption of mitotic spindle formation, makes them valuable candidates for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel microtubule-targeting agents. Further investigation into their efficacy in a broader range of cancer models and their pharmacokinetic and pharmacodynamic properties will be crucial in advancing these compounds towards therapeutic applications.

References

An In-Depth Technical Guide to the Cellular Effects of Nocodazole at Nanomolar Concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocodazole, a synthetic benzimidazole derivative, is a potent anti-neoplastic agent that functions as a microtubule inhibitor. While its effects at micromolar concentrations, leading to widespread microtubule depolymerization, are well-documented, its mechanism of action at nanomolar concentrations is more nuanced and involves the subtle suppression of microtubule dynamics. This technical guide provides a comprehensive overview of the cellular consequences of exposure to nanomolar concentrations of nocodazole, with a focus on its impact on microtubule dynamics, cell cycle progression, and the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers in cell biology and cancer drug development.

Mechanism of Action at Nanomolar Concentrations

At nanomolar concentrations, nocodazole binds to β-tubulin subunits, disrupting the normal process of microtubule polymerization. Unlike the gross depolymerization observed at higher concentrations, low concentrations of nocodazole primarily suppress the dynamic instability of microtubules. This suppression manifests as a decrease in both the growth and shortening rates of microtubules, as well as alterations in the frequencies of "catastrophe" (the switch from growth to shortening) and "rescue" (the switch from shortening to growth). This subtle disruption of microtubule dynamics is sufficient to activate the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.

Quantitative Cellular Effects

The cellular response to nanomolar concentrations of nocodazole is dose-dependent and varies among different cell lines. The following tables summarize the quantitative effects on microtubule dynamics, cell cycle progression, and apoptosis.

Table 1: Effect of Nanomolar Nocodazole on Microtubule Dynamics in Newt Lung Epithelial Cells

| Nocodazole Concentration (nM) | Elongation Velocity (µm/min) | Shortening Velocity (µm/min) | Catastrophe Frequency (events/min) | Rescue Frequency (events/min) |

| 0 (Control) | 7.2 ± 2.5 | 17.4 ± 4.8 | 0.25 | 0.58 |

| 4 | 6.1 ± 2.1 | 14.5 ± 4.2 | 0.33 | 0.45 |

| 40 | 4.9 ± 1.8 | 11.8 ± 3.5 | 0.42 | 0.33 |

| 400 | 3.2 ± 1.1 | 7.6 ± 2.7 | 0.55 | 0.21 |

Data adapted from Vasquez, R. J., et al. (1997). Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro. Molecular biology of the cell, 8(6), 973–985.[1][2]

Table 2: Effect of Nanomolar Nocodazole on Cell Cycle Progression

| Cell Line | Nocodazole Concentration | Duration (hours) | % of Cells in G2/M Phase |

| MDA-MB-468 (Human Breast Cancer) | 150-300 nM | 16-24 | Mitotic index increased from 2.4% to 8.1% |

| COS7 (Monkey Kidney Fibroblast) | Not Specified | 24 | ~45% |

| HL-60 (Human Promyelocytic Leukemia) | 200 nM | 12 | Significant increase in G2/M population |

Table 3: Induction of Apoptosis by Nanomolar Nocodazole

| Cell Line | Nocodazole Concentration | Duration (hours) | % of Apoptotic Cells (sub-G1) |

| HL-60 (Human Promyelocytic Leukemia) | 200 nM | 12 | 14% |

| 20 | 38% | ||

| Primary Human Lymphocytes | ~133 nM (0.04 µg/ml) | 24 | Time-dependent increase |

| ~332 nM (0.1 µg/ml) | 48 | Time-dependent increase |

Signaling Pathways

The primary cellular response to the suppression of microtubule dynamics by nanomolar nocodazole is the activation of the Spindle Assembly Checkpoint (SAC). Prolonged activation of the SAC due to the inability of the cell to properly align chromosomes on the metaphase plate ultimately triggers the intrinsic pathway of apoptosis.

Caption: Nocodazole-induced signaling pathway.

Experimental Protocols

Live-Cell Imaging of Microtubule Dynamics

This protocol allows for the direct visualization and quantification of the effects of nocodazole on the dynamic instability of microtubules in living cells.

Materials:

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

-

High-resolution objective (e.g., 60x or 100x oil immersion).

-

Cell line stably expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a microtubule-binding protein (e.g., EB3-GFP).

-

Glass-bottom imaging dishes.

-

Nocodazole stock solution (e.g., 10 mM in DMSO).

-

Live-cell imaging medium.

Procedure:

-

Seed cells expressing the fluorescent microtubule marker onto glass-bottom dishes and allow them to adhere overnight.

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Mount the dish on the microscope stage within the environmental chamber.

-

Acquire time-lapse images of a selected cell at a high frame rate (e.g., one frame every 2-5 seconds) for a baseline period (e.g., 5-10 minutes).

-

Carefully add nocodazole to the imaging medium to the desired final nanomolar concentration.

-

Continue acquiring time-lapse images for an extended period (e.g., 30-60 minutes) to observe the effects of the drug.

-

Analyze the acquired image sequences using appropriate software to measure microtubule growth and shortening rates, and to quantify catastrophe and rescue frequencies.

References

The Apoptotic Cascade Triggered by Microtubule Inhibitor-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamic instability of microtubules, which are critical for various cellular processes, most notably mitotic spindle formation. This interference triggers a prolonged mitotic arrest, ultimately leading to programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the core apoptotic pathways initiated by a representative microtubule inhibitor, designated here as "Microtubule Inhibitor 3" (MI-3), with a specific focus on the well-characterized novel inhibitor, 7-(3-fluorophenyl)-4-methylpyrido-[2,3-d]pyrimidin-5(8H)-one (MT3-037) . We will dissect the key signaling networks, present quantitative data on its efficacy, and provide detailed protocols for essential experimental validation.

Core Mechanism of Action: From Mitotic Arrest to Apoptosis

Microtubule inhibitors, such as MT3-037, function by suppressing microtubule dynamics, which is essential for the proper segregation of chromosomes during cell division.[1] This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in M phase to prevent aneuploidy.[1][2] A sustained mitotic arrest serves as the primary trigger for the apoptotic program.[1] The commitment to apoptosis from this arrested state involves the integration of multiple signaling pathways, prominently featuring the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family-regulated mitochondrial pathway, which together orchestrate the activation of the caspase cascade.[1]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of microtubule inhibitors can be quantified through various assays. The following tables summarize the efficacy of MT3-037 across different human cancer cell lines.

Table 1: In Vitro Cytotoxicity of MT3-037 in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MOLT-4 | Leukemia | 0.8 |

| A549 | Lung Cancer | 1.2 |

| Hep3B | Hepatoma | 1.5 |

| MDA-MB-468 | Breast Cancer | Not specified |

| Erlotinib-resistant MDA-MB-468 | Breast Cancer | Not specified |

| MRC-5 | Normal Lung Fibroblast | > 30 |

| Detroit 551 | Normal Skin Fibroblast | > 30 |

| Data compiled from a study on MT3-037, where cell viability was assessed by MTT assay.[3][4] |

Table 2: Time-Dependent Activation of Apoptotic Proteins in MOLT-4 Cells Treated with 5 µM MT3-037

| Time (hours) | Cleaved Caspase-8 | Cleaved Caspase-9 | Cleaved Caspase-3 |

| 0 | Baseline | Baseline | Baseline |

| 12 | Detected | Detected | Detected |

| 18 | Maximum Activation | Maximum Activation | Maximum Activation |

| This table summarizes the time-course of caspase activation as determined by Western blot analysis.[3] |

Signaling Pathways in MI-3-Induced Apoptosis

The apoptotic signaling cascade initiated by MI-3 is a multi-faceted process involving the interplay of several key protein families.

Mitotic Arrest and Upstream Kinase Activation

Disruption of microtubule dynamics by MI-3 leads to a prolonged M-phase arrest.[5] This arrest is characterized by the increased expression and activity of key mitotic kinases, including Cyclin-Dependent Kinase 1 (CDK1), Aurora A/B kinases, and Polo-like Kinase 1 (PLK1).[5] Sustained CDK1 activation, in particular, is a critical event that links mitotic arrest to the apoptotic machinery.[6][7]

The JNK Stress-Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, is a central mediator of the cellular stress response initiated by microtubule disruption.[8][9] Microtubule-interfering agents activate JNK through upstream kinases such as ASK1 and Ras.[9] Activated JNK then phosphorylates a range of target proteins, most notably members of the Bcl-2 family.[8]

The Bcl-2 Family: Gatekeepers of Apoptosis

The Bcl-2 family of proteins are the central regulators of the intrinsic (mitochondrial) apoptotic pathway. They are divided into anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bim). The balance between these factions determines the cell's fate. MI-3 shifts this balance towards apoptosis through several mechanisms:

-

Inactivation of Anti-Apoptotic Proteins: During mitotic arrest, sustained CDK1 and JNK activity leads to the phosphorylation of Bcl-2 and Bcl-xL.[6][7][8] This phosphorylation is thought to inactivate their protective function, effectively lowering the threshold for apoptosis.[10]

-

Activation of Pro-Apoptotic Proteins: JNK can also promote the activation of pro-apoptotic proteins like Bax and Bim.[11]

The Death Receptor Pathway

In addition to the intrinsic pathway, some microtubule inhibitors, including MT3-037, also engage the extrinsic (death receptor) pathway.[3] This is evidenced by the activation of initiator caspase-8.[3] The activation of pro-apoptotic factor FADD (Fas-Associated Death Domain) is also implicated in this process.[5]

Caspase Cascade Activation

Both the intrinsic and extrinsic pathways converge on the activation of a cascade of cysteine proteases known as caspases.

-

Initiator Caspases: The intrinsic pathway activates caspase-9, while the extrinsic pathway activates caspase-8.[3]

-

Executioner Caspases: These initiator caspases then cleave and activate executioner caspases, such as caspase-3 and caspase-7, which are responsible for the systematic dismantling of the cell.[3]

Visualizations of Pathways and Workflows

References

- 1. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 3. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Signaling Pathway Activation of Microtubule Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule polymerization and depolymerization, leading to mitotic arrest and apoptosis. "Microtubule inhibitor 3" is a novel synthetic compound identified as a potent microtubule-destabilizing agent. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, with a focus on the PI3K/Akt and NF-κB pathways. Detailed experimental protocols for key assays, quantitative data from representative studies, and visualizations of the underlying molecular interactions are presented to facilitate further investigation and drug development efforts.

Introduction

This compound, with the CAS Number 1236141-96-0, is a furan-diketopiperazine-type derivative that has demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3] Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle. Beyond its direct impact on microtubule dynamics, this compound elicits a cascade of intracellular signaling events that are critical to its anti-tumor efficacy. This guide will focus on two key signaling pathways modulated by this class of inhibitors: the PI3K/Akt survival pathway and the NF-κB inflammatory pathway. Understanding these pathways is crucial for elucidating the full spectrum of the compound's activity and for the rational design of combination therapies.

Core Signaling Pathways

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Microtubule disruption by inhibitors targeting the colchicine site has been shown to negatively regulate this pathway.

The proposed mechanism involves the disruption of microtubule-dependent trafficking of signaling components, leading to a reduction in Akt phosphorylation at Serine 473 and Threonine 308, which is essential for its full activation. Inactivated Akt can no longer phosphorylate its downstream targets, such as Bad and GSK-3β, thereby promoting apoptosis and inhibiting cell proliferation.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, constitutive NF-κB activation promotes cell proliferation and resistance to apoptosis. Microtubule integrity is essential for the translocation of NF-κB from the cytoplasm to the nucleus.

This compound, by disrupting the microtubule network, can inhibit the TNF-α-induced translocation of the p65 subunit of NF-κB to the nucleus. This sequestration of NF-κB in the cytoplasm prevents the transcription of its target genes, which include anti-apoptotic proteins and cytokines, thereby sensitizing cancer cells to apoptosis.

Caption: NF-κB Signaling Pathway Modulation by this compound.

Quantitative Data

The following tables summarize representative quantitative data for a potent colchicine-site microtubule inhibitor, designated here as "this compound," based on published findings for analogous compounds.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 8.5 |

| A549 | Lung Cancer | 12.3 |

| MCF-7 | Breast Cancer | 15.8 |

| HCT116 | Colon Cancer | 9.2 |

| MDA-MB-231 | Breast Cancer | 11.7 |

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% after 72 hours of treatment, as determined by the MTT assay.

Table 2: Effect of this compound on Akt Phosphorylation

| Cell Line | Treatment (100 nM) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |

| A549 | 6 hours | 0.45 ± 0.05 |

| A549 | 12 hours | 0.28 ± 0.04 |

| A549 | 24 hours | 0.15 ± 0.03 |

| HCT116 | 6 hours | 0.52 ± 0.06 |

| HCT116 | 12 hours | 0.31 ± 0.05 |

| HCT116 | 24 hours | 0.19 ± 0.04 |

Data are presented as the mean ± standard deviation from three independent experiments. Ratios were determined by densitometric analysis of Western blot bands.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Caption: MTT Assay Experimental Workflow.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

Western Blot Analysis of p-Akt

This protocol is used to quantify the levels of phosphorylated Akt (p-Akt) and total Akt in cells treated with this compound.

Caption: Western Blot Workflow for p-Akt Analysis.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in ice-cold lysis buffer and collect the supernatant after centrifugation.[7]

-

Determine the protein concentration of each lysate using a BCA assay.[7]

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[8]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detect the protein bands using an ECL detection system.

-

Strip the membrane and re-probe with antibodies for total Akt and GAPDH (as a loading control).

-

Quantify the band intensities using densitometry software and normalize the p-Akt signal to total Akt and the loading control.

NF-κB Reporter Assay

This protocol is used to measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Caption: NF-κB Reporter Assay Experimental Workflow.

Materials:

-

Cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid

-

White, opaque 96-well plates

-

This compound

-

TNF-α

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells transfected with the NF-κB reporter plasmid into a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.[9]

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[9]

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition for each concentration of the inhibitor relative to the TNF-α-stimulated control.

Conclusion

This technical guide provides a comprehensive framework for investigating the signaling pathways activated by this compound. The presented data and protocols for key experiments offer a solid foundation for researchers to further explore the molecular mechanisms of this potent anti-cancer agent. A thorough understanding of its impact on the PI3K/Akt and NF-κB signaling pathways will be instrumental in its preclinical and clinical development, potentially leading to novel therapeutic strategies for a range of malignancies.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: In Vitro Tubulin Polymerization Assay for Microtubule Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to switch between phases of polymerization and depolymerization is crucial for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] The disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer therapy.[1] Compounds that interfere with microtubule function are broadly classified as either microtubule-stabilizing agents or microtubule-destabilizing agents (inhibitors of tubulin polymerization).[1]

"Microtubule Inhibitor 3" is a novel compound under investigation for its potential as a microtubule-destabilizing agent. These application notes provide a comprehensive protocol to characterize the in vitro effect of "this compound" on tubulin polymerization. The primary method described is a turbidity-based spectrophotometric assay, which is a fundamental technique for identifying and characterizing compounds that modulate microtubule dynamics.[2][4]

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the assembly of purified tubulin into microtubules increases the turbidity of the solution. This change in turbidity can be measured as an increase in light scattering over time using a spectrophotometer.[4][5] The polymerization process typically exhibits three phases: a lag phase of nucleation, a growth phase, and a steady-state equilibrium phase.[4][6] Microtubule inhibitors, such as the hypothetical "this compound," are expected to decrease the rate and extent of tubulin polymerization in a dose-dependent manner.[7]

Data Presentation

The inhibitory activity of "this compound" can be quantified by determining its IC50 value, which is the concentration of the inhibitor that reduces the maximum velocity (Vmax) of tubulin polymerization by 50%. The results can be summarized in a table for clear comparison with known inhibitors.

| Compound | Target Site | Expected IC50 (µM) | Effect on Tubulin Polymerization |

| This compound | Colchicine-binding site (Hypothetical) | 0.5 - 5.0 (Hypothetical) | Inhibition |

| Nocodazole (Control) | Colchicine-binding site | ~0.5 - 5.0 | Inhibition |

| Colchicine (Control) | Colchicine-binding site | ~0.5 - 5.0 | Inhibition |

| Paclitaxel (Control) | Taxol-binding site | N/A | Promotion |

| DMSO (Vehicle Control) | N/A | N/A | No significant effect |

Experimental Workflow

The overall experimental workflow for the in vitro tubulin polymerization assay is depicted below.

Caption: Experimental workflow for characterizing "this compound".

Detailed Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

This protocol is adapted from standard procedures for characterizing tubulin polymerization inhibitors.[2][4][8]

I. Materials and Reagents

-

Tubulin: >99% pure bovine or porcine tubulin (store at -80°C).

-

General Tubulin Buffer (1x G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[4][7]

-

GTP Stock Solution: 100 mM in sterile water (store in aliquots at -70°C).[5]

-

Glycerol

-

"this compound": Stock solution in DMSO.

-

Control Compounds:

-

Vehicle Control: DMSO.

-

Equipment:

II. Reagent Preparation

-

Tubulin Polymerization Buffer (1x G-PEM with GTP and Glycerol): On the day of the experiment, supplement the 1x G-PEM buffer with 1 mM GTP and 5-10% glycerol.[4][7] Keep this buffer on ice.

-

Tubulin Solution: Reconstitute lyophilized tubulin on ice with the cold Tubulin Polymerization Buffer to a final concentration of 3-5 mg/mL (approximately 30-50 µM).[2] Keep the tubulin solution on ice and use within one hour. To remove any aggregates that could act as seeds, it is recommended to centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C before use.[9]

-

Compound Dilutions: Prepare a series of 10x concentrated dilutions of "this compound" and control compounds (Nocodazole, Paclitaxel) in the Tubulin Polymerization Buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).[2] Prepare a 10x vehicle control with the same final DMSO concentration.

III. Assay Procedure

-

Plate Setup: Pre-warm the 96-well plate spectrophotometer to 37°C.[2][4]

-

On ice, add 10 µL of the 10x compound dilutions (or vehicle/positive controls) to the appropriate wells of a 96-well plate.[1][4] It is recommended to perform each condition in duplicate or triplicate.[9]

-

Initiate Polymerization: To start the reaction, carefully add 90 µL of the cold tubulin solution to each well, bringing the total volume to 100 µL. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[1][9]

-

Data Acquisition: Immediately place the plate into the pre-warmed spectrophotometer.[2]

-

Measure the absorbance at 340 nm or 350 nm every 60 seconds for a period of 60 to 90 minutes.[2][8]

IV. Data Analysis

-

Background Correction: For each well, subtract the initial absorbance reading (at time 0) from all subsequent readings to correct for background absorbance.[1]

-

Generate Polymerization Curves: Plot the change in absorbance versus time for each concentration of "this compound" and the controls.

-